molecular formula C22H16 B11945167 2,6-Diphenylnaphthalene CAS No. 60706-24-3

2,6-Diphenylnaphthalene

Cat. No.: B11945167
CAS No.: 60706-24-3
M. Wt: 280.4 g/mol
InChI Key: NHVMOQXOUKDYKA-UHFFFAOYSA-N
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Description

2,6-Diphenylnaphthalene is an organic compound with the molecular formula C22H16. It is a derivative of naphthalene, where two phenyl groups are attached at the 2 and 6 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenylnaphthalene typically involves the reaction of naphthalene with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the naphthalene ring at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

2,6-Diphenylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Diphenylnaphthalene exerts its effects depends on its specific application. In organic electronics, its unique electronic properties, such as high electron affinity and good charge carrier mobility, make it an effective material for OLEDs and photovoltaic cells. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron affinity and stability .

Properties

CAS No.

60706-24-3

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

2,6-diphenylnaphthalene

InChI

InChI=1S/C22H16/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h1-16H

InChI Key

NHVMOQXOUKDYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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